molecular formula C13H18O4 B14174579 tert-Butyl methyl octa-2,4,6-trienedioate CAS No. 920504-59-2

tert-Butyl methyl octa-2,4,6-trienedioate

Cat. No.: B14174579
CAS No.: 920504-59-2
M. Wt: 238.28 g/mol
InChI Key: SVKZHXHOSYZGNF-UHFFFAOYSA-N
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Description

tert-Butyl methyl octa-2,4,6-trienedioate is an organic compound with the molecular formula C13H18O4 It is a derivative of octa-2,4,6-trienedioic acid, where the hydrogen atoms are replaced by tert-butyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl octa-2,4,6-trienedioate typically involves the esterification of octa-2,4,6-trienedioic acid with tert-butyl alcohol and methanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl octa-2,4,6-trienedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

tert-Butyl methyl octa-2,4,6-trienedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of tert-Butyl methyl octa-2,4,6-trienedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with cellular components, such as proteins and nucleic acids, to exert their effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl methyl ether: A commonly used organic solvent with similar structural features.

    tert-Butyl acetate: Another ester with a tert-butyl group, used as a solvent and in organic synthesis.

    Methyl octa-2,4,6-trienedioate: A related compound without the tert-butyl group, used in similar applications.

Uniqueness

tert-Butyl methyl octa-2,4,6-trienedioate is unique due to the presence of both tert-butyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, where its specific structural features can be exploited for desired outcomes.

Properties

CAS No.

920504-59-2

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

8-O-tert-butyl 1-O-methyl octa-2,4,6-trienedioate

InChI

InChI=1S/C13H18O4/c1-13(2,3)17-12(15)10-8-6-5-7-9-11(14)16-4/h5-10H,1-4H3

InChI Key

SVKZHXHOSYZGNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=CC=CC=CC(=O)OC

Origin of Product

United States

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